molecular formula C17H17FO4 B584577 3',4'-Dimethoxy Flurbiprofen CAS No. 1346601-72-6

3',4'-Dimethoxy Flurbiprofen

Cat. No.: B584577
CAS No.: 1346601-72-6
M. Wt: 304.317
InChI Key: LOLOPVAXJOQCPF-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy Flurbiprofen is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug. This compound is characterized by the presence of two methoxy groups attached to the phenyl ring of flurbiprofen. It is known for its potential therapeutic applications, particularly in the field of neurology and pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dimethoxy Flurbiprofen typically involves the modification of the flurbiprofen molecule. One common method includes the methylation of the hydroxyl groups on the phenyl ring of flurbiprofen using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of 3’,4’-Dimethoxy Flurbiprofen follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy Flurbiprofen is similar to that of flurbiprofen. It primarily involves the inhibition of cyclooxygenase enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. Additionally, it may interact with other molecular targets and pathways involved in pain and inflammation .

Properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO4/c1-10(17(19)20)11-4-6-13(14(18)8-11)12-5-7-15(21-2)16(9-12)22-3/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLOPVAXJOQCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)OC)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70741837
Record name 2-(2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346601-72-6
Record name 2-(2-Fluoro-3',4'-dimethoxy[1,1'-biphenyl]-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70741837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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